(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a fluorophenyl group and a carboxamide functional group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide typically involves several key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Attachment of the Carboxamide Group: The carboxamide group is usually introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium on carbon) facilitate substitution reactions.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its fluorophenyl group can enhance binding affinity and selectivity, making it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperidine ring and carboxamide group contribute to its overall stability and bioactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-[(2-chlorophenyl)methoxy]piperidine-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.
(3S)-3-[(2-bromophenyl)methoxy]piperidine-1-carboxamide: Similar structure with a bromine atom instead of fluorine.
(3S)-3-[(2-methylphenyl)methoxy]piperidine-1-carboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential in various scientific and industrial fields.
Properties
CAS No. |
2408937-43-7 |
---|---|
Molecular Formula |
C13H17FN2O2 |
Molecular Weight |
252.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.